molecular formula C6F8Si B3053277 Silane, trifluoro(pentafluorophenyl)- CAS No. 5272-26-4

Silane, trifluoro(pentafluorophenyl)-

Cat. No.: B3053277
CAS No.: 5272-26-4
M. Wt: 252.14 g/mol
InChI Key: XXXHGYZTJXADKZ-UHFFFAOYSA-N
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Description

Silane, trifluoro(pentafluorophenyl)- is a chemical compound characterized by the presence of a silane group bonded to a trifluoromethyl group and a pentafluorophenyl group. This compound is notable for its unique reactivity and stability, making it a valuable reagent in various chemical transformations and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, trifluoro(pentafluorophenyl)- typically involves the reaction of pentafluorophenylsilane with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide in the presence of a suitable catalyst to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of Silane, trifluoro(pentafluorophenyl)- often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from byproducts and impurities.

Chemical Reactions Analysis

Types of Reactions

Silane, trifluoro(pentafluorophenyl)- undergoes a variety of chemical reactions, including:

    Reduction: The compound can act as a reducing agent in the presence of suitable catalysts.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl or pentafluorophenyl groups are replaced by other functional groups.

    Hydrosilylation: The compound can be used in hydrosilylation reactions to add silicon-hydrogen bonds across unsaturated carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with Silane, trifluoro(pentafluorophenyl)- include:

Major Products Formed

The major products formed from reactions involving Silane, trifluoro(pentafluorophenyl)- depend on the specific reaction conditions and reagents used. For example, in reduction reactions, the compound can produce siloxane derivatives, while in substitution reactions, various substituted silanes can be obtained.

Scientific Research Applications

Silane, trifluoro(pentafluorophenyl)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which Silane, trifluoro(pentafluorophenyl)- exerts its effects involves the activation of silicon-hydrogen bonds by suitable catalysts, such as tris(pentafluorophenyl)borane . This activation facilitates the transfer of hydride ions to various substrates, enabling a wide range of chemical transformations. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Pentafluorophenylsilane: Similar in structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.

    Trifluoromethylsilane: Contains the trifluoromethyl group but lacks the pentafluorophenyl group, leading to distinct chemical properties.

Uniqueness

Silane, trifluoro(pentafluorophenyl)- is unique due to the presence of both trifluoromethyl and pentafluorophenyl groups, which impart enhanced stability and reactivity compared to similar compounds. This dual functionality makes it a versatile reagent in various chemical and industrial applications .

Properties

IUPAC Name

trifluoro-(2,3,4,5,6-pentafluorophenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F8Si/c7-1-2(8)4(10)6(15(12,13)14)5(11)3(1)9
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXHGYZTJXADKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)[Si](F)(F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F8Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449757
Record name Silane, trifluoro(pentafluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5272-26-4
Record name Silane, trifluoro(pentafluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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